Isosilybin B

Description

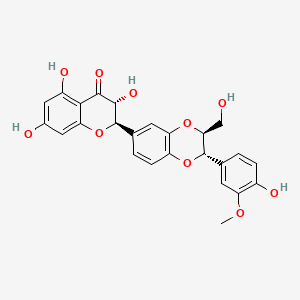

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2R,3R)-3,5,7-trihydroxy-2-[(2S,3S)-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22O10/c1-32-17-6-11(2-4-14(17)28)24-20(10-26)33-18-7-12(3-5-16(18)34-24)25-23(31)22(30)21-15(29)8-13(27)9-19(21)35-25/h2-9,20,23-29,31H,10H2,1H3/t20-,23-,24-,25+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDQAOULAVFHKBX-WAABAYLZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C2C(OC3=C(O2)C=CC(=C3)C4C(C(=O)C5=C(C=C(C=C5O4)O)O)O)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)[C@H]2[C@@H](OC3=C(O2)C=CC(=C3)[C@@H]4[C@H](C(=O)C5=C(C=C(C=C5O4)O)O)O)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80447055 | |

| Record name | Isosilibinin B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80447055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

482.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142796-22-3 | |

| Record name | Isosilybin B | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=142796-22-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isosilybin B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142796223 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isosilibinin B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80447055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ISOSILYBIN B | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/15EH97604R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Isosilybin B: A Technical Overview of its Mechanism of Action in Hepatocellular Carcinoma

An In-depth Guide for Researchers and Drug Development Professionals

This document provides a detailed examination of the molecular mechanisms through which Isosilybin B, a key flavonolignan from milk thistle (Silybum marianum), exerts its anticancer effects on liver cancer cells. It synthesizes current in vitro findings, presents quantitative data, outlines relevant experimental protocols, and visualizes the key cellular pathways involved.

Core Anticancer Mechanisms of this compound

This compound (IB) demonstrates significant potential as a therapeutic agent against hepatocellular carcinoma by selectively targeting cancer cells and disrupting fundamental processes required for their growth and proliferation.

Selective Cytotoxicity

A primary characteristic of this compound is its potent and selective cytotoxicity against liver cancer cells. Studies comparing this compound to its better-known isomer, silibinin (SB), and the broader silymarin (SM) extract show that IB has a stronger cytotoxic effect on both human (HepG2) and mouse (Hepa1-6) liver cancer cell lines.[1][2] Crucially, this compound is significantly less toxic to non-tumorigenic liver hepatocytes (AML12) compared to silibinin, suggesting a desirable therapeutic window and selective anti-tumor activity.[1][2][3][4] This selectivity is a key advantage, as it implies a reduced potential for off-target effects on healthy liver tissue.[2]

Induction of G1 Phase Cell Cycle Arrest

Beyond its cytotoxic effects at higher concentrations, this compound, at non-toxic levels, effectively halts the proliferation of liver cancer cells by inducing cell cycle arrest specifically at the G1 phase.[1][3][4] This G1 block prevents the cells from entering the S phase, thereby inhibiting DNA replication and subsequent cell division. This effect has been observed in both Hepa1-6 and HepG2 cancer cells.[2] Notably, this cell cycle inhibition is tumor-specific; this compound does not impact the cell cycle of non-tumor hepatocytes under the same conditions.[2][3][4][5]

Caption: this compound induces G1 phase cell cycle arrest in liver cancer cells.

Molecular Targets and Signaling Pathways

While the complete signaling network modulated by this compound is still under investigation, current evidence points towards its interaction with pathways crucial for cancer cell survival, proliferation, and the tumor microenvironment.

Potential Modulation of Pro-Survival and Angiogenic Pathways

Computational studies have provided insights into the potential molecular targets of this compound. Molecular docking analyses revealed that this compound has a strong binding affinity for Vascular Endothelial Growth Factor A (VEGFA) and the proto-oncogene Tyrosine-protein Kinase Src.[6] These findings suggest that this compound may inhibit tumor growth and angiogenesis by interfering with the VEGF signaling pathway.[6]

Furthermore, the closely related compound silibinin is a known down-modulator of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[7] Aberrant STAT3 activation is a key driver of proliferation, survival, and therapeutic resistance in many cancers, including liver cancer.[7] While direct inhibition of STAT3 by this compound in liver cancer cells requires further experimental validation, its structural similarity to silibinin suggests it may share this mechanism of action.

Caption: Proposed signaling pathways targeted by this compound in liver cancer.

Anti-Fibrotic Activity

In addition to its direct effects on cancer cells, this compound also modulates the tumor microenvironment. In in vitro models of liver fibrosis stimulated by TGF-β1, this compound effectively reduced the mRNA expression of pro-fibrotic genes, including fibronectin (Fn1), alpha-smooth muscle actin (Acta2), and collagen type I alpha 1 (Col1a1).[1][2] This anti-fibrotic action suggests that this compound could help counteract the fibrotic processes that often accompany and promote liver cancer development.[2][8]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the bioactivity of this compound compared to related compounds.

Table 1: Comparative Cytotoxicity (IC₅₀) of this compound and Related Compounds

| Compound | HepG2 (Human HCC) | Hepa1-6 (Mouse HCC) | AML12 (Non-tumor Hepatocyte) |

|---|---|---|---|

| This compound (IB) | 121 ± 15 µg/mL | 70 ± 3 µg/mL | 108 ± 9 µg/mL |

| Silibinin (SB) | 133 ± 9 µg/mL | 78 ± 2 µg/mL | 65 ± 3 µg/mL |

| Silymarin (SM) | 174 ± 43 µg/mL | 123 ± 16 µg/mL | 124 ± 12 µg/mL |

Data sourced from a 24-hour treatment study.[1]

Table 2: Comparative Antioxidant Activity (DPPH Radical Scavenging)

| Compound | IC₅₀ Value |

|---|---|

| This compound (IB) | 500 µg/mL |

| Silibinin (SB) | 250 µg/mL |

| Silymarin (SM) | 40 µg/mL |

Data indicates that this compound has lower direct antioxidant activity compared to Silibinin and Silymarin.[1]

Key Experimental Methodologies

The findings described in this document are based on a series of standard and advanced cell and molecular biology techniques.

Caption: General experimental workflow for assessing this compound's effects.

Cell Culture

-

Cell Lines: Human hepatocellular carcinoma (HepG2), mouse hepatoma (Hepa1-6), and non-tumor mouse hepatocytes (AML12) are utilized.[1][4]

-

Culture Media:

-

Standard Conditions: All media are supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO₂.[1]

Cell Viability Assessment (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of viability.

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate overnight.

-

Treatment: Expose cells to a range of concentrations of this compound for 24 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (typically 0.5 mg/mL final concentration) to each well.[9]

-

Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent solution) to each well to dissolve the formazan crystals.[9][10]

-

Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.[10][11]

Cell Cycle Analysis (Flow Cytometry)

This technique is used to determine the distribution of cells in different phases of the cell cycle.

-

Cell Preparation: Culture and treat cells with this compound as described above.

-

Harvesting: Harvest cells by trypsinization and wash with ice-cold Phosphate-Buffered Saline (PBS).

-

Fixation: Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

-

Staining: Wash the fixed cells to remove ethanol. Resuspend the cell pellet in a staining solution containing a DNA-binding fluorescent dye (e.g., Propidium Iodide) and RNase A (to prevent staining of double-stranded RNA).[12]

-

Data Acquisition: Analyze the stained cells using a flow cytometer. The intensity of the fluorescence signal from the DNA dye is directly proportional to the amount of DNA in each cell, allowing for differentiation between G1, S, and G2/M phases.[1][13]

Protein Expression Analysis (Western Blotting)

This method is used to detect and quantify specific proteins in a cell lysate.

-

Protein Extraction: Lyse treated cells in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA assay).

-

SDS-PAGE: Separate proteins by size by loading equal amounts of protein onto a polyacrylamide gel and applying an electric current.[1][14]

-

Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).[14]

-

Blocking: Block the membrane with a protein-rich solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein, followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).[1]

-

Detection: Add a chemiluminescent substrate that reacts with the enzyme on the secondary antibody to produce light. Visualize the protein bands using an imaging system.[1]

Conclusion and Future Directions

This compound emerges as a promising anticancer agent for hepatocellular carcinoma, distinguished by its selective cytotoxicity and its ability to induce tumor-specific G1 cell cycle arrest.[1][3] Its potential to modulate critical pro-survival and angiogenic pathways, such as those involving VEGFA, SRC, and possibly STAT3, warrants deeper investigation.[6] Furthermore, its anti-fibrotic properties highlight its potential for a dual-action therapeutic strategy that targets both the cancer cells and their supportive microenvironment.[2]

Future research should focus on:

-

In vivo studies: Validating the efficacy and safety of this compound in animal models of hepatocellular carcinoma.

-

Mechanism Elucidation: Confirming the direct molecular targets (e.g., STAT3, VEGFA) and comprehensively mapping the modulated signaling pathways.

-

Combination Therapies: Investigating the synergistic potential of this compound with existing chemotherapeutic agents or targeted therapies to enhance efficacy and overcome drug resistance.

References

- 1. This compound: a potential novel therapeutic agent with hepatoprotective, anticancer and antifibrotic properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. communities.springernature.com [communities.springernature.com]

- 3. This compound: a potential novel therapeutic agent with hepatoprotective, anticancer and antifibrotic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Silymarin as a Therapeutic Agent for Hepatocellular Carcinoma: A Multi-Approach Computational Study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Targeting STAT3 with silibinin to improve cancer therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Silybin and the liver: From basic research to clinical practice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchhub.com [researchhub.com]

- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. MTT assay protocol | Abcam [abcam.com]

- 12. Flow Cytometry Protocol [sigmaaldrich.com]

- 13. researchgate.net [researchgate.net]

- 14. nacalai.com [nacalai.com]

Pharmacokinetic profile of Isosilybin B in preclinical models

An In-depth Technical Guide to the Pharmacokinetic Profile of Isosilybin B in Preclinical Models

Executive Summary

This compound, a key flavonolignan found in milk thistle (Silybum marianum), has garnered significant interest for its potential therapeutic properties, including hepatoprotective, anticancer, and antifibrotic effects.[1][2] A thorough understanding of its pharmacokinetic profile—how the body absorbs, distributes, metabolizes, and excretes the compound (ADME)—is fundamental for its development as a therapeutic agent. This technical guide provides a comprehensive overview of the preclinical pharmacokinetic data for this compound, summarizing key quantitative parameters, detailing experimental methodologies, and visualizing critical processes.

Preclinical studies, primarily in rodent models, reveal that this compound exhibits stereoselective pharmacokinetics, characterized by a significantly lower apparent clearance compared to its diastereomer, Isosilybin A.[3][4][5] Like many flavonolignans, this compound demonstrates low oral bioavailability.[6] Following absorption, it undergoes extensive hepatic metabolism, involving both Phase I and Phase II conjugation reactions.[3] The resulting glucuronide and sulfate conjugates are primarily eliminated via biliary excretion, a process heavily dependent on the multidrug resistance-associated protein 2 (Mrp2) transporter.[7] This guide serves as a critical resource for researchers, scientists, and drug development professionals engaged in the study and development of this compound.

In Vivo and Ex Vivo Pharmacokinetic Profile

The disposition of this compound is stereoselective, a critical factor influencing its systemic exposure and potential efficacy. Preclinical data, primarily from rat models, provide foundational insights into its ADME properties.

Absorption and Bioavailability

Studies involving the administration of silymarin components to rats show that this compound, like its related compounds, has low oral bioavailability. While specific bioavailability figures for isolated this compound are not extensively reported, studies on the closely related silybin diastereomers show absolute oral bioavailability to be very low, in the range of 1-3%.[6][8] Silybin B, another component of milk thistle, was estimated to have an oral bioavailability of only 0.3% in rats after a high intragastric dose.[3] This poor absorption is a limiting factor for its therapeutic efficiency.[9]

Metabolism and Elimination

Hepatic metabolism is the primary route of clearance for this compound.

-

Hepatic Metabolism : The biotransformation in the liver involves Phase I reactions, potentially mediated by cytochrome P450 (CYP) enzymes, and extensive Phase II conjugation reactions, forming glucuronide and sulfate metabolites.[3]

-

Biliary Excretion : The conjugated metabolites are actively transported into the bile. Studies using isolated perfused rat livers (IPRLs) have definitively shown that the biliary excretion of this compound conjugates is primarily dependent on the Mrp2 (Abcc2) transporter.[7] In livers deficient in the Mrp2 transporter, the biliary excretion of this compound conjugates was reduced by 80%.[7] In normal rat livers, approximately 42.8% of an initial this compound dose was excreted into the bile as conjugates over 90 minutes.[7]

-

Stereoselective Clearance : A recurring and significant finding is the difference in clearance between the isosilybin diastereomers. The apparent clearance of this compound is significantly lower than that of Isosilybin A.[4][5] This suggests that this compound remains in the systemic circulation for a longer duration or at higher concentrations than its 'A' isomer, which may contribute to its distinct pharmacological profile.[1]

Data Presentation: Quantitative Pharmacokinetic Parameters

The following tables summarize the key quantitative data from preclinical studies. Due to the limited availability of data on isolated this compound, parameters for the closely related silybin diastereomers from the same chemical class are included for context and comparison.

Table 1: Pharmacokinetic Parameters of Silybin Diastereomers Following a Single Intragastric Administration in Rats

| Parameter | Silybin A | Silybin B | Citation |

| Dose (mg/kg) | 200 | 200 | [3] |

| Cmax (Total Drug, µg/mL) | 1.05 | 14.50 | [3] |

| Tmax (Total Drug, hours) | 3.9 | 2.6 | [3] |

| t1/2 (Total Drug, hours) | 2.2 | 2.9 | [3] |

| AUC₀→₆ₕ (Total Drug, µg·h/mL) | Value for Silybin B was 20-fold higher | ~20x Silybin A | [3] |

| Oral Bioavailability (%) | Not Reported | 0.3 | [3] |

Note: This study highlights a significant difference in absorption and exposure between silybin diastereomers, with Silybin B showing substantially higher systemic levels.[3]

Table 2: Biliary Excretion of Flavonolignan Conjugates in Isolated Perfused Rat Liver (IPRL) Model

| Compound | Genotype | % of Dose Excreted in Bile (90 min) | Reduction in TR⁻ vs. WT | Citation |

| This compound | Wild-Type (WT) | 42.8 ± 19.3 | - | [7] |

| This compound | Mrp2-Deficient (TR⁻) | Reduced by 80% | 80% | [7] |

| Isosilybin A | Wild-Type (WT) | 50.5 ± 23.6 | - | [7] |

| Isosilybin A | Mrp2-Deficient (TR⁻) | Reduced by 82% | 82% | [7] |

Note: This data underscores the critical role of the Mrp2 transporter in the elimination of this compound and its diastereomer from the liver.[7]

Experimental Protocols

Detailed and standardized methodologies are crucial for the accurate assessment of pharmacokinetic profiles.

In Vivo Pharmacokinetic Study in Rodents

This protocol outlines a typical procedure for evaluating the pharmacokinetics of this compound in a rat model.

-

Animals : Healthy adult Wistar or Sprague-Dawley rats are used. Animals are fasted overnight before dosing, with free access to water.[6][8]

-

Drug Administration :

-

Oral (PO) : this compound, dissolved or suspended in a suitable vehicle (e.g., carboxymethyl cellulose), is administered via intragastric gavage at a specific dose (e.g., 50-200 mg/kg).[3][10]

-

Intravenous (IV) : For determining absolute bioavailability, a separate group of rats receives this compound dissolved in a sterile vehicle via injection into a tail vein.[6]

-

-

Blood Sampling : Following administration, blood samples (approx. 0.2-0.3 mL) are collected serially from the jugular or tail vein into heparinized tubes at predefined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours).[6]

-

Plasma Preparation : Blood samples are immediately centrifuged (e.g., 4,000 rpm for 10 minutes) to separate the plasma, which is then stored at -80°C until analysis.[11]

Bioanalytical Method: LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the standard for quantifying low concentrations of this compound and its metabolites in biological matrices.[6]

-

Sample Preparation : Plasma samples are prepared for analysis, typically by protein precipitation. An internal standard (IS) is added, followed by a precipitating agent like acetonitrile.[6] The mixture is vortexed and centrifuged. The resulting supernatant is collected, evaporated to dryness, and the residue is reconstituted in the mobile phase for injection into the LC-MS/MS system.[11]

-

Chromatography : Separation is achieved on a C18 analytical column using an isocratic or gradient mobile phase, often consisting of a mixture of methanol or acetonitrile and water with a formic acid modifier.[6][11]

-

Mass Spectrometry : The mass spectrometer is operated in negative ion mode with Selected Reaction Monitoring (SRM) for quantification. Specific precursor-to-product ion transitions are monitored for the analyte (this compound) and the internal standard.[6]

-

Data Analysis : Pharmacokinetic parameters (Cmax, Tmax, t1/2, AUC) are calculated from the plasma concentration-time data using non-compartmental analysis software.[8]

Visualizations: Workflows and Pathways

Diagrams created using Graphviz provide clear visual representations of key experimental and biological processes.

Caption: General workflow for an in vivo preclinical pharmacokinetic study.

Caption: Hepatic metabolism and biliary excretion pathway of this compound.

References

- 1. This compound: a potential novel therapeutic agent with hepatoprotective, anticancer and antifibrotic properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. An Assessment of Pharmacokinetics and Antioxidant Activity of Free Silymarin Flavonolignans in Healthy Volunteers: A Dose Escalation Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An assessment of pharmacokinetics and antioxidant activity of free silymarin flavonolignans in healthy volunteers: a dose escalation study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. Hepatic Metabolism and Biliary Excretion of Silymarin Flavonolignans in Isolated Perfused Rat Livers: Role of Mrp2 (Abcc2) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pharmacokinetic, bioavailability and tissue distribution study of astilbin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. frontiersin.org [frontiersin.org]

- 11. In vitro Dissolution Testing and Pharmacokinetic Studies of Silymarin Solid Dispersion After Oral Administration to Healthy Pigs - PMC [pmc.ncbi.nlm.nih.gov]

Isosilybin B: A Technical Guide to Solubility in DMSO and Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of Isosilybin B, a key flavonolignan found in milk thistle extract. Understanding the solubility of this compound is critical for its application in preclinical and clinical research, particularly in drug formulation and development. This document summarizes quantitative solubility data, outlines experimental protocols for solubility determination, and visualizes relevant biological pathways and experimental workflows.

Quantitative Solubility of this compound

This compound, like its diastereomer silybin, is characterized by its hydrophobic nature and poor water solubility.[1][2] However, its solubility increases significantly in various organic solvents, particularly polar aprotic solvents.[1][2][3] The following table summarizes the available quantitative solubility data for this compound and the closely related compound, silybin.

| Compound | Solvent | Solubility | Source |

| Isosilybin | DMSO | 10 mg/mL | |

| Isosilybin | DMF | 20 mg/mL | [4] |

| Isosilybin | DMF:PBS (pH 7.2) (1:9) | 0.5 mg/mL | [4] |

| Isosilybin | Ethanol | 0.1 mg/mL | |

| Silibinin | DMSO | ≥20 mg/mL | [5] |

| Silibinin | Acetone | ≥20 mg/mL | [5] |

| Silibinin * | Dimethylformamide (DMF) | ≥20 mg/mL | [5] |

| Silybin | Ethanol | 225.2 mg/mL | [1][3] |

| Silybin | Transcutol | 350.1 mg/mL | [1][3] |

| Silybin | Polysorbate 20 | 131.3 mg/mL | [1][3] |

| Silybin | Glyceryl monooleate | 33.2 mg/mL | [1][3] |

| Silybin | Water | <50 µg/mL | [1] |

Note: Silibinin is a mixture of silybin A and silybin B. This compound is also referred to as Silybin B in some literature.[4][6]

Qualitative assessments confirm that this compound is soluble in solvents such as Methanol, DMSO, and Acetonitrile.[6] It is also reported to be soluble in Chloroform, Dichloromethane, and Ethyl Acetate.[7] The overall character of the parent compound, silybin, is hydrophobic; it is poorly soluble in polar protic solvents like ethanol and methanol, insoluble in non-polar solvents such as chloroform and petroleum ether, but highly soluble in polar aprotic solvents like DMSO, acetone, DMF, and THF.[1][2][3]

Experimental Protocol for Solubility Determination

While specific detailed protocols for this compound are not extensively published, a standard method for determining the apparent solubility of a compound can be adapted. The following protocol is based on common laboratory practices for solubility assessment, such as those used for silymarin phospholipid complexes.[8]

Objective: To determine the equilibrium solubility of this compound in a given solvent.

Materials:

-

This compound (crystalline solid, ≥95% purity)[4]

-

Selected organic solvents (e.g., DMSO, Ethanol, Acetone)

-

Sealed glass vials or tubes

-

Orbital shaker or agitator capable of maintaining a constant temperature

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) system or a UV-Vis Spectrophotometer

Methodology:

-

Preparation: Add an excess amount of this compound to a predetermined volume (e.g., 5 mL) of the selected solvent in a sealed glass vial.[8] The amount should be sufficient to ensure that a saturated solution is formed and undissolved solid remains.

-

Equilibration: Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitate for a specified period (e.g., 24-48 hours) to ensure equilibrium is reached.[8]

-

Separation of Undissolved Solid: After agitation, centrifuge the samples at a high speed (e.g., 10,000 rpm for 20 minutes) to pellet the excess, undissolved this compound.[8]

-

Filtration: Carefully collect the supernatant, ensuring no solid material is disturbed. Filter the supernatant through a membrane filter (e.g., 0.45 µm) to remove any remaining particulate matter.[8]

-

Quantification:

-

Dilute the filtered, saturated solution with an appropriate solvent to a concentration within the linear range of the analytical instrument.

-

Analyze the concentration of this compound in the diluted sample using a validated HPLC method or by measuring absorbance with a UV-Vis spectrophotometer at its λmax (e.g., 288 nm).[8]

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of this compound in the tested solvent.

-

The following diagram illustrates the general workflow for this experimental protocol.

Biological Context: this compound Signaling Pathway

The solubility of this compound is of high interest due to its potent biological activities, particularly its anticancer effects in prostate cancer models.[9][10][11] One of the key mechanisms of action for this compound involves the degradation of the androgen receptor (AR), a critical driver of prostate cancer growth.[9][12] This degradation is mediated through the PI3K-Akt-Mdm2 signaling pathway.[9][12]

This compound treatment leads to the phosphorylation of Akt and Mdm2.[9][12] The activated Mdm2, an E3 ubiquitin ligase, then targets the androgen receptor for ubiquitination and subsequent degradation by the proteasome.[9][12] This cascade of events results in decreased levels of prostate-specific antigen (PSA) and cell cycle arrest, contributing to the compound's anti-proliferative effects.[9]

The diagram below outlines this critical signaling pathway.

References

- 1. Silybin, a Major Bioactive Component of Milk Thistle (Silybum marianum L. Gaernt.)—Chemistry, Bioavailability, and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. caymanchem.com [caymanchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Natural Product Description|this compound [sinophytochem.com]

- 7. This compound | CAS:142796-22-3 | Manufacturer ChemFaces [chemfaces.com]

- 8. jpionline.org [jpionline.org]

- 9. aacrjournals.org [aacrjournals.org]

- 10. This compound | Apoptosis | Androgen Receptor | TargetMol [targetmol.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. This compound causes androgen receptor degradation in human prostate carcinoma cells via PI3K-Akt-Mdm2-mediated pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

The Minor Flavonolignan with Major Potential: A Technical Guide to the Natural Sources and Isolation of Isosilybin B

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Natural Sourcing and Isolation of Isosilybin B, a Promising Flavonolignan from Silybum marianum

This in-depth guide provides a detailed overview of this compound, a naturally occurring flavonolignan with significant therapeutic potential. Tailored for researchers, scientists, and professionals in drug development, this document outlines its primary natural source, quantitative data on its occurrence, and a synthesized, step-by-step protocol for its isolation and purification. Furthermore, it delves into the molecular signaling pathways modulated by this compound, offering insights into its mechanism of action.

Natural Sources of this compound

The principal and commercially viable natural source of this compound is the seeds of the milk thistle plant, Silybum marianum (L.) Gaertn., a member of the Asteraceae family.[1][2] this compound is a component of the silymarin complex, a mixture of flavonolignans extracted from milk thistle seeds.[1][2] While silymarin has been recognized for centuries for its hepatoprotective properties, this compound is considered a minor constituent, typically comprising less than 5% of the total silymarin extract.[1]

The concentration of this compound can vary depending on the specific plant variety and growing conditions. The majority of flavonolignans, including this compound, are localized in the outer part of the seed's pericarp.

Quantitative Analysis of this compound in Silybum marianum**

The following tables summarize the quantitative data on the this compound content in Silybum marianum and its extracts, as reported in various studies.

Table 1: Composition of Major Flavonolignans in Silymarin Extract from Silybum marianum

| Flavonolignan | Percentage in Silymarin Extract |

| Silybin (A+B) | 40-60% |

| Silychristin | 15-25% |

| Silydianin | 10% |

| Isosilybin A | 10% |

| 2,3-dehydrosilybin | 5% |

| This compound | < 5% |

| Taxifolin | 3% |

| Isosilychristin | 3% |

Table 2: this compound Content in Different Parts of Silybum marianum

| Plant Part | This compound Content (mg/g Dry Weight) |

| Seeds | Up to 1.5 mg/g (in non-defatted fruits) |

| Germinated Seedlings | Lower than seeds |

| Petioles | Low content |

Isolation and Purification of this compound: A Synthesized Experimental Protocol

The isolation of this compound in high purity presents a challenge due to its low concentration in the silymarin extract and the presence of other structurally similar flavonolignans. The following protocol is a synthesized methodology based on published preparative chromatographic techniques.

Stage 1: Extraction of Silymarin from Silybum marianum Seeds

-

Seed Preparation: Grind the dried seeds of Silybum marianum into a fine powder.

-

Defatting (Optional but Recommended): To improve the efficiency of subsequent extractions, defat the seed powder. This can be achieved by Soxhlet extraction with a non-polar solvent like n-hexane for approximately 6 hours. This step removes lipids that can interfere with the purification process.

-

Flavonolignan Extraction: Extract the defatted seed powder with a polar solvent such as methanol or ethyl acetate. This can be performed using Soxhlet extraction for 5-8 hours or through pressurized liquid extraction (PLE) for a more rapid process.

-

Concentration: Evaporate the solvent from the extract under reduced pressure to obtain a crude, resinous silymarin complex.

Stage 2: Preliminary Purification by Column Chromatography

-

Stationary Phase: Pack a chromatographic column with a suitable stationary phase. Sephadex LH-20 is a common choice for the initial separation of flavonolignan groups.

-

Mobile Phase: Elute the column with methanol.

-

Fraction Collection: Collect the fractions and monitor them by thin-layer chromatography (TLC) or analytical High-Performance Liquid Chromatography (HPLC). This step serves to separate the major flavonolignan groups and enrich the fractions containing isosilybins.

Stage 3: High-Purity Isolation by Preparative Reversed-Phase HPLC

-

Column: Utilize a preparative C18 reversed-phase HPLC column.

-

Mobile Phase: A gradient elution system is typically employed. A common mobile phase consists of a mixture of methanol and water, often with a small percentage of an acidifier like formic acid or acetic acid to improve peak shape. A typical gradient might start with a lower concentration of methanol and gradually increase to elute the more non-polar compounds.

-

Detection: Monitor the elution profile using a UV detector, typically at a wavelength of 288 nm.

-

Fraction Collection: Collect the fractions corresponding to the this compound peak. Due to the close elution of other isomers, multiple rounds of preparative HPLC may be necessary to achieve high purity.

-

Purity Analysis: Assess the purity of the isolated this compound using analytical HPLC. Purity of over 98% is achievable with this method.

// Styling edge [color="#5F6368"]; node [penwidth=1, color="#5F6368"]; } END_DOT Caption: Experimental workflow for the isolation of this compound.

Signaling Pathways Modulated by this compound

This compound has demonstrated significant anticancer activity, particularly in prostate and liver cancer models. Its mechanism of action involves the modulation of key signaling pathways that regulate cell cycle progression and apoptosis.

Induction of G1 Cell Cycle Arrest

This compound has been shown to induce a G1 phase arrest in cancer cells.[1][3][4] This is achieved through the downregulation of key proteins that drive the cell cycle forward and the upregulation of cyclin-dependent kinase inhibitors (CDKIs).

Induction of Apoptosis

This compound also promotes programmed cell death, or apoptosis, in cancer cells. This is mediated through the activation of the intrinsic apoptosis pathway, characterized by the activation of initiator and effector caspases.

Degradation of Androgen Receptor in Prostate Cancer

In the context of prostate cancer, this compound has been shown to promote the degradation of the androgen receptor (AR), a key driver of prostate cancer growth.[5][6] This is achieved through the PI3K-Akt-Mdm2 signaling pathway, leading to the ubiquitination and subsequent proteasomal degradation of the AR.

Conclusion

This compound, although a minor component of the silymarin complex from Silybum marianum, demonstrates potent and selective anticancer activities. The methodologies for its isolation and purification, while intricate, are well-established, relying on multi-step chromatographic techniques. A thorough understanding of its mechanisms of action, particularly its ability to induce cell cycle arrest and apoptosis through specific signaling pathways, underscores its potential as a valuable lead compound in the development of novel cancer therapeutics. This guide provides a foundational resource for researchers and professionals aiming to explore the full therapeutic potential of this promising natural product.

References

- 1. academic.oup.com [academic.oup.com]

- 2. This compound and isosilybin A inhibit growth, induce G1 arrest and cause apoptosis in human prostate cancer LNCaP and 22Rv1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound: a potential novel therapeutic agent with hepatoprotective, anticancer and antifibrotic properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound: a potential novel therapeutic agent with hepatoprotective, anticancer and antifibrotic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. This compound causes androgen receptor degradation in human prostate carcinoma cells via PI3K-Akt-Mdm2-mediated pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Isosilybin B: A Comprehensive Technical Guide to its Molecular Targets in Apoptotic Pathways

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Isosilybin B, a naturally occurring flavonolignan isolated from milk thistle (Silybum marianum), has emerged as a potent anti-cancer agent with demonstrated efficacy in various cancer models, particularly prostate and liver cancer.[1][2] Its therapeutic potential is largely attributed to its ability to selectively induce apoptosis in cancer cells while exhibiting minimal toxicity to non-neoplastic cells.[1][3][4] This technical guide provides an in-depth analysis of the molecular mechanisms by which this compound modulates apoptotic signaling pathways. It consolidates key findings on its primary molecular targets, presents quantitative data from seminal studies, details relevant experimental protocols, and visualizes the complex signaling networks involved.

Core Apoptotic Machinery Modulation by this compound

This compound directly engages the core machinery of apoptosis, primarily through the intrinsic (mitochondrial) pathway. This involves the activation of initiator and effector caspases, the cleavage of key cellular substrates, and the downregulation of anti-apoptotic proteins.

Caspase Cascade Activation

A central mechanism of this compound-induced apoptosis is the activation of the caspase cascade. Studies in human prostate cancer cells (LNCaP and 22Rv1) have shown that treatment with this compound leads to a significant increase in the cleavage of initiator caspase-9 and the primary executioner caspase-3 .[5][6] The activation of caspase-9 is a hallmark of the intrinsic pathway, typically initiated by the release of cytochrome c from the mitochondria.[5] Activated caspase-3 then proceeds to cleave a multitude of cellular proteins, leading to the characteristic morphological and biochemical hallmarks of apoptosis.

PARP Cleavage

Poly (ADP-ribose) polymerase (PARP) is a crucial enzyme involved in DNA repair. It is a primary substrate for activated caspase-3. Cleavage of PARP by caspase-3 renders the enzyme inactive, preventing DNA repair and facilitating cell death. This compound treatment has been consistently shown to induce the cleavage of PARP, serving as a reliable marker of caspase-3 activation and late-stage apoptosis.[3][5][6]

Downregulation of Survivin

Survivin is a member of the inhibitor of apoptosis protein (IAP) family and is overexpressed in most human cancers.[5] It functions to block caspase activation, thereby promoting cell survival. This compound treatment has been found to significantly decrease the protein levels of survivin in prostate cancer cells.[3][5] This reduction in survivin levels lowers the threshold for caspase activation and enhances the pro-apoptotic signal, contributing to the overall efficacy of this compound.

Key Signaling Pathways Targeted by this compound

Beyond the core apoptotic machinery, this compound modulates critical upstream signaling pathways that regulate cell survival and proliferation. Its ability to interfere with these pathways is fundamental to its anti-cancer activity.

PI3K/Akt Signaling and Androgen Receptor (AR) Degradation

In prostate cancer, the Androgen Receptor (AR) is a key driver of tumor growth and survival. This compound has been identified as a potent modulator of AR signaling.[7][8] A key mechanism involves the PI3K/Akt pathway . This compound treatment increases the phosphorylation of Akt (at Ser-473 and Thr-308) and the E3 ubiquitin ligase Mdm2 (at Ser-166).[8] This phosphorylation cascade enhances the formation of a protein complex between Akt, Mdm2, and AR. This complex formation promotes the ubiquitination of AR, targeting it for degradation by the proteasome.[8] The degradation of AR leads to a reduction in the expression of AR-target genes like prostate-specific antigen (PSA), inhibits cancer cell growth, and induces a G1 cell cycle arrest.[1][8] This effect is specific to cancer cells, as this compound does not significantly impact AR levels in non-neoplastic prostate epithelial cells.[8]

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a critical signaling cascade involved in cell proliferation, differentiation, and death. While research on this compound's direct effect on this pathway is still emerging, studies on its parent compound, silymarin, provide strong evidence for its involvement. Silymarin has been shown to induce apoptosis by modulating MAPK signaling, specifically by increasing the phosphorylation of pro-apoptotic JNK and decreasing the phosphorylation of pro-survival proteins p38 and ERK1/2 in breast and gastric cancer cells.[9][10][11] Given that this compound is a major bioactive component of silymarin, it is highly probable that it contributes to these effects on the MAPK pathway.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on cell viability and key apoptotic markers from published studies.

Table 1: Effect of this compound on Cell Viability and Apoptosis

| Cell Line | Concentration (µM) | Duration (h) | Effect | Reference |

|---|---|---|---|---|

| LNCaP, 22Rv1 | 60 - 90 | 24 - 72 | Induces G1 arrest and apoptosis | [6] |

| LNCaP, 22Rv1, LAPC4 | 10 - 90 | Not Specified | Decreased AR and PSA levels | [8] |

| 22Rv1, LAPC4, LNCaP | 90 - 180 | 12 | Induction of apoptosis | [12] |

| Hepa 1-6, HepG2 | 31.3 - 62.5 (µg/mL) | 24 | Reduced cell viability, G1 arrest |[1][4] |

Table 2: Modulation of Apoptotic and Signaling Proteins by this compound

| Target Protein | Cell Line | Treatment | Observed Effect | Reference |

|---|---|---|---|---|

| Cleaved Caspase-9 | LNCaP, 22Rv1 | This compound | Increase | [5][6] |

| Cleaved Caspase-3 | LNCaP, 22Rv1 | This compound | Increase | [5][6] |

| Cleaved PARP | LNCaP, 22Rv1 | This compound | Increase | [5][6] |

| Survivin | LNCaP, 22Rv1 | This compound | Decrease | [3][5] |

| Androgen Receptor (AR) | LNCaP, 22Rv1, LAPC4 | 10-90 µM this compound | Decrease | [8] |

| Phospho-Akt (Ser-473) | LNCaP | This compound | Increase | [8] |

| Phospho-Mdm2 (Ser-166) | LNCaP | this compound | Increase |[8] |

Visualizations: Pathways and Workflows

Caption: Intrinsic apoptosis pathway activated by this compound.

Caption: PI3K/Akt pathway modulation by this compound leading to AR degradation.

References

- 1. This compound: a potential novel therapeutic agent with hepatoprotective, anticancer and antifibrotic properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound: a potential novel therapeutic agent with hepatoprotective, anticancer and antifibrotic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound and isosilybin A inhibit growth, induce G1 arrest and cause apoptosis in human prostate cancer LNCaP and 22Rv1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. academic.oup.com [academic.oup.com]

- 6. researchgate.net [researchgate.net]

- 7. This compound | Apoptosis | Androgen Receptor | TargetMol [targetmol.com]

- 8. This compound causes androgen receptor degradation in human prostate carcinoma cells via PI3K-Akt-Mdm2-mediated pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Silymarin induces inhibition of growth and apoptosis through modulation of the MAPK signaling pathway in AGS human gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Silymarin inhibits proliferation of human breast cancer cells via regulation of the MAPK signaling pathway and induction of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Isosilybin A induces apoptosis in human prostate cancer cells via targeting Akt, NF-κB, and androgen receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Extraction and Purification of Isosilybin B from Silybum marianum

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isosilybin B, a minor flavonolignan constituent of the silymarin complex extracted from the seeds of milk thistle (Silybum marianum), has demonstrated significant biological activities, including potent anticancer and hepatoprotective effects.[1][2] Notably, its mechanism of action in prostate cancer involves the degradation of the androgen receptor via the PI3K-Akt-Mdm2 signaling pathway.[3][4] Due to its low natural abundance, typically less than 5% of the total silymarin content, efficient and targeted extraction and purification protocols are essential for its isolation for research and drug development purposes.[1][2] This document provides detailed application notes and experimental protocols for the extraction, separation, and purification of this compound from Silybum marianum seeds, along with a summary of quantitative data and a visualization of its key signaling pathway.

Introduction

Silybum marianum (L.) Gaertn., commonly known as milk thistle, is a medicinal plant renowned for its hepatoprotective properties, which are primarily attributed to a complex of flavonolignans collectively known as silymarin. Silymarin is composed of several isomers, with silybin A and B being the most abundant.[1] this compound, a diastereomer of silybin, is present in much smaller quantities but has garnered increasing interest due to its distinct and potent biological activities.[1][2]

The primary challenge in working with this compound is its isolation from the complex mixture of other flavonolignans, particularly the more abundant silybin isomers. This protocol outlines a multi-step process involving initial solvent extraction of the crude silymarin complex, followed by chromatographic techniques to separate and purify this compound to a high degree.

Quantitative Data

The following tables summarize the quantitative data related to the composition of silymarin and the yields of its components from Silybum marianum.

Table 1: Typical Composition of Flavonolignans in Silymarin Extract

| Compound | Percentage of Total Silymarin |

| Silybin (A+B) | 40-60% |

| Silychristin | 15-25% |

| Isosilybin A | ~10% |

| Silydianin | ~10% |

| This compound | < 5% |

| 2,3-Dehydrosilybin | < 5% |

| Taxifolin | ~3% |

| Isosilychristin | < 3% |

Source: Adapted from various phytochemical analyses of silymarin extracts.[1][5]

Table 2: Reported Yields of this compound from Silybum marianum Seeds

| Extraction & Purification Method | Starting Material | Yield of this compound | Reference |

| Pressurized Liquid Extraction (Acetone) | Non-defatted fruits | 1.5 mg/g | [6] |

| Hot Water Extraction (100°C) | Whole seeds | Not individually quantified | [7] |

| HPLC Analysis of various ecotypes | Dry Weight of Seeds | 0 to 2.3 mg/g | [8] |

Experimental Workflow

The overall workflow for the extraction and purification of this compound is depicted in the following diagram.

Caption: Experimental workflow for this compound extraction and purification.

Experimental Protocols

Protocol 1: Extraction of Crude Silymarin from Silybum marianum Seeds

Objective: To extract the crude silymarin complex containing this compound from Silybum marianum seeds.

Materials:

-

Dried Silybum marianum seeds

-

n-Hexane

-

Methanol or 95% Ethanol

-

Grinder or mill

-

Soxhlet apparatus or large glass container for maceration

-

Filter paper

-

Rotary evaporator

Procedure:

-

Seed Preparation: Grind the dried Silybum marianum seeds to a coarse powder using a grinder or mill.

-

Defatting:

-

Place the powdered seeds in the thimble of a Soxhlet apparatus.

-

Extract with n-hexane for 6-8 hours to remove the lipids.

-

Alternatively, for maceration, soak the powdered seeds in n-hexane (1:5 w/v) for 24 hours with occasional stirring, then filter and repeat twice.

-

Air-dry the defatted seed powder to remove residual n-hexane.

-

-

Extraction of Silymarin:

-

Transfer the defatted seed powder to the Soxhlet apparatus and extract with methanol or 95% ethanol for 8-12 hours.

-

For maceration, soak the defatted powder in methanol or 95% ethanol (1:10 w/v) for 48 hours with continuous stirring.

-

-

Filtration and Concentration:

-

Filter the extract through filter paper to remove the solid plant material.

-

Concentrate the filtrate using a rotary evaporator at a temperature not exceeding 50°C to obtain a viscous crude silymarin extract.

-

-

Drying: Dry the crude extract under vacuum to yield a powdered crude silymarin extract.

Protocol 2: Purification of this compound using Chromatographic Techniques

Objective: To separate and purify this compound from the crude silymarin extract.

Materials:

-

Crude silymarin extract

-

Sephadex LH-20 or equivalent size-exclusion chromatography resin

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Formic acid (optional)

-

Preparative High-Performance Liquid Chromatography (HPLC) system with a C18 column

-

Fraction collector

-

Analytical HPLC system for purity analysis

Procedure:

-

Initial Fractionation (Optional but Recommended):

-

Dissolve the crude silymarin extract in a minimal amount of methanol.

-

Load the dissolved extract onto a Sephadex LH-20 column pre-equilibrated with methanol.

-

Elute the column with methanol and collect fractions.

-

Analyze the fractions by analytical HPLC to identify those enriched with isosilybins. Pool the relevant fractions.

-

-

Preparative HPLC Purification:

-

Dissolve the isosilybin-enriched fraction (or the crude silymarin extract if the initial fractionation was skipped) in the mobile phase.

-

Perform preparative reversed-phase HPLC on a C18 column. A typical mobile phase is a gradient of methanol and water (with or without a small amount of formic acid, e.g., 0.1%).

-

Example Gradient:

-

Start with a lower concentration of methanol (e.g., 40-50%) and gradually increase to a higher concentration (e.g., 60-70%) over a period of 60-90 minutes. The exact gradient should be optimized based on the specific column and system.

-

-

Monitor the elution profile at a wavelength of 288 nm.

-

Collect the fractions corresponding to the peak of this compound. The typical elution order is: silychristin, silydianin, silybin A, silybin B, isosilybin A, and finally This compound .[7]

-

-

Purity Analysis:

-

Analyze the collected this compound fractions using an analytical HPLC system to confirm purity.

-

Pool the fractions with the desired purity (e.g., >95%).

-

-

Final Product:

-

Evaporate the solvent from the pooled fractions under reduced pressure to obtain pure this compound.

-

Signaling Pathway

This compound has been shown to induce the degradation of the androgen receptor (AR) in human prostate cancer cells through the PI3K-Akt-Mdm2 signaling pathway.[3][4] This mechanism contributes to its anticancer effects.

Caption: this compound-induced androgen receptor degradation pathway.

Conclusion

The protocols detailed in this document provide a comprehensive framework for the successful extraction and purification of this compound from Silybum marianum. While the low natural abundance of this compound presents a challenge, the combination of optimized solvent extraction and multi-step chromatographic purification can yield a product of high purity suitable for further research and development. The elucidation of its specific signaling pathways, such as the induction of androgen receptor degradation, underscores the therapeutic potential of this minor but potent flavonolignan. These application notes and protocols are intended to facilitate the exploration of this compound's full pharmacological promise.

References

- 1. This compound: a potential novel therapeutic agent with hepatoprotective, anticancer and antifibrotic properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. communities.springernature.com [communities.springernature.com]

- 3. This compound causes androgen receptor degradation in human prostate carcinoma cells via PI3K-Akt-Mdm2-mediated pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Looking beyond silybin: the importance of other silymarin flavonolignans - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 7. scholarworks.uark.edu [scholarworks.uark.edu]

- 8. mdpi.com [mdpi.com]

Application Note: Quantification of Isosilybin B in Plasma using LC-MS/MS

Introduction

Isosilybin B is one of the major bioactive flavonolignans found in milk thistle extract (silymarin), which is widely used for its hepatoprotective properties.[1][2] Accurate quantification of this compound in plasma is crucial for pharmacokinetic, bioavailability, and drug metabolism studies. This document provides a detailed protocol for the sensitive and selective quantification of this compound in plasma samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Principle

The method involves the extraction of this compound and an internal standard (IS) from plasma, followed by chromatographic separation on a reversed-phase column and detection by a triple quadrupole mass spectrometer. Quantification is achieved using Multiple Reaction Monitoring (MRM) to ensure selectivity and sensitivity.

Experimental Protocol

1. Materials and Reagents

-

This compound analytical standard

-

Internal Standard (e.g., Naringenin)

-

HPLC-grade Methanol

-

HPLC-grade Acetonitrile

-

HPLC-grade Water

-

Formic Acid (LC-MS grade)

-

Ammonium Acetate (LC-MS grade)

-

Methyl tert-butyl ether (MTBE)

-

Human plasma (with anticoagulant, e.g., heparin)

-

β-glucuronidase (for total this compound quantification, optional)

2. Instrumentation

-

Liquid Chromatograph: UHPLC or HPLC system

-

Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

-

Analytical Column: C18 column (e.g., 100 Å, 250 mm × 2 mm, 5 µm)[2]

3. Preparation of Solutions

-

Stock Solutions: Prepare individual stock solutions of this compound and the internal standard (e.g., Naringenin) in methanol at a concentration of 1 mg/mL.

-

Working Standard Solutions: Prepare serial dilutions of the this compound stock solution with a mixture of methanol and water to create calibration standards.

-

Internal Standard Working Solution: Dilute the IS stock solution to an appropriate concentration (e.g., 100 ng/mL) for spiking into samples.

4. Sample Preparation (Liquid-Liquid Extraction)

-

Thaw plasma samples to room temperature.

-

To 200 µL of plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution.

-

(Optional: For total this compound) Add β-glucuronidase and incubate according to the enzyme manufacturer's protocol to hydrolyze glucuronide conjugates.[3][4]

-

Vortex the mixture for 10 minutes.

-

Centrifuge at 3000 x g for 10 minutes at room temperature.

-

Transfer the supernatant (organic layer) to a clean tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 45°C.[3]

-

Reconstitute the residue in 150 µL of the mobile phase.

-

Vortex and transfer to an autosampler vial for injection.

5. LC-MS/MS Conditions

-

LC Conditions:

-

Column: C18, 100 Å, 250 mm × 2 mm, 5 µm[2]

-

Mobile Phase: A mixture of methanol, 0.1% formic acid, and 10 mM ammonium acetate (e.g., 51% methanol).[2] An alternative is a gradient elution using water with 0.1% acetic acid (Solvent A) and acetonitrile with 0.1% acetic acid (Solvent B).[3]

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 20 µL[3]

-

Column Temperature: Room temperature[3]

-

-

MS/MS Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for flavonolignans.

-

MRM Transitions: Monitor the specific precursor-to-product ion transitions for this compound and the internal standard. These transitions need to be optimized by infusing the pure compounds into the mass spectrometer. For silybin isomers (m/z 481.1 [M-H]⁻), characteristic product ions can be used for identification and quantification.[5]

-

Instrument Parameters: Optimize parameters such as declustering potential, collision energy, and cell exit potential for each analyte.

-

6. Method Validation

The analytical method should be validated according to regulatory guidelines (e.g., FDA or EMA) for the following parameters:[6]

-

Selectivity: Absence of interfering peaks at the retention times of this compound and the IS in blank plasma.

-

Linearity: A linear relationship between concentration and response over a defined range. A typical range for this compound is 2-100 ng/mL.[2]

-

Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be quantified with acceptable precision and accuracy. An LLOQ of 2 ng/mL has been reported for this compound.[2]

-

Precision and Accuracy: Intra- and inter-day precision (as %CV) and accuracy (as %RE) should be within ±15% (±20% at the LLOQ).

-

Recovery: The efficiency of the extraction process.

-

Matrix Effect: The effect of plasma components on the ionization of the analyte and IS.

-

Stability: Stability of the analyte in plasma under various conditions (bench-top, freeze-thaw cycles, long-term storage).

Quantitative Data Summary

The following table summarizes typical method validation parameters for the quantification of silymarin components, including this compound, in human plasma.

| Parameter | Typical Value | Reference |

| Linearity Range | 2 - 100 ng/mL | [2] |

| Correlation Coefficient (r²) | > 0.99 | [2] |

| Lower Limit of Quantification (LLOQ) | 2 ng/mL | [2] |

| Intra-day Accuracy | 91.0% - 106.5% | [2] |

| Inter-day Accuracy | 95.1% - 111.9% | [2] |

| Intra-day Precision (%CV) | < 10.5% | [2] |

| Inter-day Precision (%CV) | < 10.5% | [2] |

Workflow Diagram

Caption: Experimental workflow for this compound quantification in plasma.

Signaling Pathway Diagram

As specific signaling pathways for this compound are not well-defined for a detailed diagram, a generalized workflow is provided above. The primary application of this protocol is for pharmacokinetic analysis, which focuses on absorption, distribution, metabolism, and excretion (ADME) rather than specific molecular signaling cascades.

References

- 1. An assessment of pharmacokinetics and antioxidant activity of free silymarin flavonolignans in healthy volunteers: a dose escalation study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A sensitive LC-MS/MS assay for the simultaneous analysis of the major active components of silymarin in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Development of an HPLC-MS/MS Method for the Determination of Silybin in Human Plasma, Urine and Breast Tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. A Simple HPLC Method for the Quantitative Determination of Silybin in Rat Plasma: Application to a Comparative Pharmacokinetic Study on Commercial Silymarin Products - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Isosilybin B Preparation for In Vitro Cell Culture Assays

Audience: Researchers, scientists, and drug development professionals.

Introduction

Isosilybin B is a naturally occurring flavonolignan and a component of silymarin, an extract from the seeds of the milk thistle plant (Silybum marianum).[1][2][3][4] It is one of the diastereomers of isosilybin.[1] Emerging research has highlighted its potential as a therapeutic agent with significant biological activities, including anticancer, hepatoprotective, and antifibrotic properties.[2][3][5] In vitro studies have demonstrated that this compound can induce cell cycle arrest and apoptosis in various cancer cell lines, often with greater potency than its more abundant isomer, silybin.[2][6][7] These characteristics make this compound a compound of interest for further investigation in drug discovery and development.

Proper preparation of this compound for cell culture experiments is critical to ensure accurate and reproducible results. This document provides detailed protocols for the solubilization, storage, and application of this compound in in vitro cell-based assays, along with a summary of reported effective concentrations and affected signaling pathways.

Data Presentation: Quantitative Summary

The following tables summarize key quantitative data for the use of this compound in cell culture experiments.

Table 1: Solubility and Stock Solution Parameters

| Parameter | Value | Source |

| Solvent | Dimethyl sulfoxide (DMSO) | [2][7] |

| Stock Solution Concentration | 100 mg/mL | [2] |

| Storage of Stock Solution | Aliquots at -20°C for up to 1 month or -80°C for up to 6 months. Avoid repeated freeze-thaw cycles. | [2][8] |

| Final DMSO Concentration in Culture Medium | Should not exceed 0.25% (v/v) | [2] |

Table 2: Exemplary Working Concentrations in In Vitro Assays

| Cell Line(s) | Assay Type | Working Concentration(s) | Outcome | Source |

| Hepa 1-6, HepG2 (liver cancer) | Cytotoxicity (MTT) | 0–250 µg/mL | Reduced cell viability, more potent than silymarin. | [2] |

| AML12 (non-tumor liver) | Cytotoxicity (MTT) | 0–250 µg/mL | Less toxic compared to silybin. IC₅₀: 108 ± 9 µg/mL. | [2] |

| Hepa 1-6, HepG2 | Cell Cycle Analysis | 31.3 µg/mL | Induced G1 phase arrest. | [2][4] |

| DU145 (prostate cancer) | Colony Formation | 45 µM and 90 µM | 34% and 50% inhibition, respectively. | [6] |

| LNCaP, 22Rv1 (prostate cancer) | Growth Inhibition | 10–90 µM | Dose-dependent growth inhibition and cell death. | [7] |

Experimental Protocols

1. Preparation of this compound Stock Solution (100 mg/mL)

Materials:

-

This compound powder (e.g., MedChemExpress, #HY-N7045)[2]

-

Dimethyl sulfoxide (DMSO), cell culture grade (e.g., Sigma-Aldrich, #D2438)[2]

-

Sterile microcentrifuge tubes

-

Pipettes and sterile, filtered pipette tips

Procedure:

-

Aseptically weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

-

Add the appropriate volume of DMSO to achieve a final concentration of 100 mg/mL. For example, to 10 mg of this compound, add 100 µL of DMSO.

-

Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

-

Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[8]

2. Preparation of Working Solutions and Treatment of Cells

Materials:

-

This compound stock solution (100 mg/mL in DMSO)

-

Complete cell culture medium appropriate for the cell line

-

Sterile pipettes and pipette tips

-

Cultured cells in multi-well plates

Procedure:

-

Thaw a single aliquot of the this compound stock solution at room temperature.

-

Prepare an intermediate dilution of the stock solution in complete cell culture medium. For instance, a 10-fold dilution can be made by adding 10 µL of the 100 mg/mL stock to 90 µL of medium.

-

Further dilute the intermediate solution to the desired final working concentrations in complete cell culture medium.

-

Ensure the final concentration of DMSO in the culture medium does not exceed a non-toxic level, typically 0.1% to 0.5% (v/v).[9] A recent study maintained the final DMSO concentration at or below 0.25%.[2]

-

Remove the existing medium from the cultured cells.

-

Add the medium containing the desired final concentration of this compound to the cells.

-

Include a vehicle control group treated with the same final concentration of DMSO as the highest concentration used for this compound treatment.

-

Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours).

Visualizations

Experimental Workflow Diagram

Caption: Workflow for this compound preparation and cell treatment.

Signaling Pathway Diagram: this compound Anticancer Mechanism

Caption: this compound's impact on key cancer-related signaling pathways.

References

- 1. mdpi.com [mdpi.com]

- 2. This compound: a potential novel therapeutic agent with hepatoprotective, anticancer and antifibrotic properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. communities.springernature.com [communities.springernature.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound: a potential novel therapeutic agent with hepatoprotective, anticancer and antifibrotic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. academic.oup.com [academic.oup.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. researchgate.net [researchgate.net]

Protocol for Assessing Isosilybin B-Induced Cell Cycle Arrest

Application Note

Introduction

Isosilybin B, a flavonolignan isolated from milk thistle (Silybum marianum), has demonstrated significant anticancer properties.[1][2][3] Notably, this compound can inhibit the proliferation of various cancer cell lines by inducing cell cycle arrest, primarily at the G1 phase.[1][2][3][4] This document provides detailed protocols for researchers, scientists, and drug development professionals to assess the effects of this compound on the cell cycle of cancer cells. The described methodologies focus on flow cytometry for cell cycle distribution analysis and Western blotting for the examination of key cell cycle regulatory proteins.

Mechanism of Action

This compound treatment has been shown to induce a strong G1 arrest in cancer cells, such as human prostate and liver cancer cell lines.[1][2][3] This arrest is accompanied by a significant decrease in the S phase population.[1] The underlying mechanism involves the modulation of several key cell cycle regulators. Specifically, this compound has been observed to decrease the protein levels of cyclins (D1, D3, E, and A) and cyclin-dependent kinases (CDKs), such as Cdk2 and Cdk4.[1][5] Concurrently, it can increase the expression of cyclin-dependent kinase inhibitors (CDKIs) like p21 and p27, and the tumor suppressor protein p53.[1][5] This modulation of regulatory proteins disrupts the normal progression of the cell cycle, leading to an accumulation of cells in the G1 phase. Interestingly, this compound has shown a selective effect, with a lesser impact on non-neoplastic cells.[1][4]

Data Presentation

Table 1: Effect of this compound on Cell Cycle Distribution in Cancer Cells

| Treatment | Concentration (µM) | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |

| Control (DMSO) | - | 45.2 ± 2.1 | 35.8 ± 1.5 | 19.0 ± 1.2 |

| This compound | 30 | 60.5 ± 2.5 | 25.1 ± 1.8 | 14.4 ± 1.0 |

| This compound | 60 | 75.8 ± 3.0 | 15.3 ± 1.3 | 8.9 ± 0.8 |

| This compound | 90 | 82.1 ± 3.2 | 9.7 ± 1.1 | 8.2 ± 0.7 |

Data are represented as mean ± standard deviation from three independent experiments.

Table 2: Effect of this compound on the Expression of Cell Cycle Regulatory Proteins

| Treatment | Concentration (µM) | Relative Cyclin D1 Expression | Relative CDK4 Expression | Relative p21 Expression | Relative p27 Expression |

| Control (DMSO) | - | 1.00 | 1.00 | 1.00 | 1.00 |

| This compound | 30 | 0.65 | 0.70 | 1.85 | 1.60 |

| This compound | 60 | 0.30 | 0.45 | 2.50 | 2.10 |

| This compound | 90 | 0.15 | 0.20 | 3.10 | 2.75 |

Expression levels are normalized to the control group and quantified by densitometry of Western blots.

Experimental Protocols

Cell Culture and Treatment

-

Culture the desired cancer cell line (e.g., LNCaP, 22Rv1, HepG2) in the appropriate medium supplemented with fetal bovine serum and antibiotics.

-

Maintain the cells in a humidified incubator at 37°C with 5% CO2.

-

Seed the cells in 6-well plates or culture flasks and allow them to attach overnight.

-

Treat the cells with varying concentrations of this compound (e.g., 10-90 µM) or vehicle control (DMSO) for the desired time period (e.g., 24 or 48 hours).

Cell Cycle Analysis by Flow Cytometry with Propidium Iodide (PI) Staining

This protocol is adapted from established methods for analyzing DNA content to determine cell cycle distribution.[6][7]

Materials:

-

Phosphate-Buffered Saline (PBS)

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) Staining Solution (50 µg/mL PI and 100 µg/mL RNase A in PBS)

-

Flow cytometer

Procedure:

-

Harvest the cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.

-

Wash the cells once with cold PBS.

-

Fix the cells by resuspending the pellet in 0.5 mL of cold PBS and adding 4.5 mL of ice-cold 70% ethanol dropwise while gently vortexing.

-

Incubate the cells at -20°C for at least 2 hours for fixation.

-

Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol.

-

Wash the cells with PBS and centrifuge again.

-

Resuspend the cell pellet in 1 mL of PI staining solution.

-

Incubate the cells in the dark at room temperature for 30 minutes.[7]

-

Analyze the samples on a flow cytometer, collecting data for at least 10,000 events per sample.

-

Use appropriate software to analyze the cell cycle distribution based on DNA content.

Western Blot Analysis of Cell Cycle Regulatory Proteins

This protocol outlines the procedure for detecting changes in the expression of key cell cycle proteins.[8][9][10][11]

Materials:

-

RIPA Lysis Buffer (with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

Transfer buffer

-

Nitrocellulose or PVDF membranes

-

Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Cyclin D1, anti-CDK4, anti-p21, anti-p27, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Wash the treated cells with cold PBS and lyse them in RIPA buffer.

-

Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Determine the protein concentration of the supernatant using a BCA protein assay.

-

Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Add the chemiluminescent substrate and capture the signal using an imaging system.

-

Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.

Mandatory Visualizations

Caption: Experimental workflow for assessing this compound-induced cell cycle arrest.

Caption: Signaling pathway of this compound-induced G1 cell cycle arrest.

References

- 1. academic.oup.com [academic.oup.com]

- 2. This compound: a potential novel therapeutic agent with hepatoprotective, anticancer and antifibrotic properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound: a potential novel therapeutic agent with hepatoprotective, anticancer and antifibrotic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. communities.springernature.com [communities.springernature.com]

- 5. This compound and isosilybin A inhibit growth, induce G1 arrest and cause apoptosis in human prostate cancer LNCaP and 22Rv1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]

- 8. A western blot assay to measure cyclin dependent kinase activity in cells or in vitro without the use of radioisotopes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubcompare.ai [pubcompare.ai]

- 10. researchgate.net [researchgate.net]

- 11. Tumor-Specific Proteolytic Processing of Cyclin E Generates Hyperactive Lower-Molecular-Weight Forms - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vivo Imaging of Isosilybin B Distribution